molecular formula C7H12ClF2N B6183408 8,8-difluoro-4-azaspiro[2.5]octane hydrochloride CAS No. 2624119-09-9

8,8-difluoro-4-azaspiro[2.5]octane hydrochloride

Cat. No.: B6183408
CAS No.: 2624119-09-9
M. Wt: 183.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Difluoro-4-azaspiro[25]octane hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of two fluorine atoms and an azaspiro ring system

Preparation Methods

The synthesis of 8,8-difluoro-4-azaspiro[2.5]octane hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the spirocyclic ring system followed by the introduction of fluorine atoms. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

8,8-Difluoro-4-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8,8-Difluoro-4-azaspiro[2.5]octane hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-difluoro-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

8,8-Difluoro-4-azaspiro[2.5]octane hydrochloride can be compared with other similar compounds, such as:

  • 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
  • 8,8-Difluoro-4-azaspiro[2.5]octane hydrobromide

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific fluorine substitution pattern and the resulting effects on its reactivity and interactions .

Properties

CAS No.

2624119-09-9

Molecular Formula

C7H12ClF2N

Molecular Weight

183.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.